molecular formula C17H17N3O2S2 B12196909 N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12196909
M. Wt: 359.5 g/mol
InChI Key: AMOUKSMZMLYYHJ-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure with a thiophene ring, an oxadiazole ring, and an acetamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a thiosemicarbazide with a carboxylic acid derivative under cyclization conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

    Attachment of the acetamide group: The final step involves the acylation of the intermediate compound with an acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its biological effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N3O2S2/c1-11(2)12-5-7-13(8-6-12)18-15(21)10-24-17-20-19-16(22-17)14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,18,21)

InChI Key

AMOUKSMZMLYYHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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